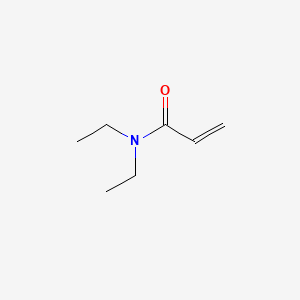![molecular formula C9H9N3O B1293838 2-Methylimidazo[1,2-a]pyridine-3-carboxamide CAS No. 21801-89-8](/img/structure/B1293838.png)
2-Methylimidazo[1,2-a]pyridine-3-carboxamide
Overview
Description
2-Methylimidazo[1,2-a]pyridine-3-carboxamide is a useful research compound. Its molecular formula is C9H9N3O and its molecular weight is 175.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
2-Methylimidazo[1,2-a]pyridine-3-carboxamide is a derivative of imidazo[1,2-a]pyridine, a class of compounds known for their broad range of biological activity Imidazo[1,2-a]pyridine derivatives have been shown to interact with various biological targets, contributing to their diverse biological effects .
Mode of Action
It’s known that the interaction of 2-methylimidazo[1,2-a]pyridine with bromine in chcl3 leads to the substitution of a hydrogen atom at the c-3 carbon atom, forming 3-bromo-2-methyl-1h-imidazo[1,2-a]pyridinium tribromide . This suggests that the compound may undergo similar interactions with its biological targets.
Biochemical Pathways
Imidazo[1,2-a]pyridine derivatives have been associated with a broad spectrum of biological effects, including antitumor, hypoglycemic, antiviral, antibacterial, antifungal, anti-inflammatory, antipyretic, analgesic, immunomodulatory, and sedative activities . These effects suggest that the compound may interact with multiple biochemical pathways.
Result of Action
One derivative, 3-bromo-2-methyl-1h-imidazo[1,2-a]pyridinium bromide, has been shown to exhibit antimicrobial properties against staphylococcus aureus . This suggests that this compound may have similar antimicrobial effects.
Biochemical Analysis
Biochemical Properties
2-Methylimidazo[1,2-a]pyridine-3-carboxamide plays a crucial role in various biochemical reactions. It has been shown to interact with several enzymes and proteins, influencing their activity. For instance, it exhibits antimicrobial properties by interacting with bacterial enzymes, leading to the inhibition of bacterial growth . Additionally, this compound has been found to interact with proteins involved in cell signaling pathways, thereby modulating cellular responses .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis by modulating the expression of genes involved in cell death pathways . Furthermore, it affects cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it can inhibit the activity of bacterial enzymes by binding to their active sites, thereby preventing bacterial growth . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of bacterial growth and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to have beneficial effects, such as antimicrobial activity and modulation of immune responses . At high doses, this compound can exhibit toxic effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . For instance, it can be metabolized by liver enzymes, leading to the formation of various metabolites that are excreted from the body . Additionally, this compound can affect metabolic flux by altering the activity of key metabolic enzymes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cells, this compound can accumulate in specific cellular compartments, influencing its localization and activity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, this compound can localize to the nucleus, where it interacts with DNA and regulatory proteins to modulate gene expression . Additionally, it can be found in the cytoplasm, where it interacts with metabolic enzymes and other cellular components .
Properties
IUPAC Name |
2-methylimidazo[1,2-a]pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-6-8(9(10)13)12-5-3-2-4-7(12)11-6/h2-5H,1H3,(H2,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQAQWKIENIYXHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70176221 | |
| Record name | Imidazo(1,2-a)pyridine-3-carboxamide, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70176221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21801-89-8 | |
| Record name | Imidazo(1,2-a)pyridine-3-carboxamide, 2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021801898 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Imidazo(1,2-a)pyridine-3-carboxamide, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70176221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2-Methylimidazo[1,2-a]pyridine-3-carboxamide a potential candidate for treating tuberculosis?
A1: Research indicates that this compound derivatives show promise as inhibitors of Mycobacterium tuberculosis pantothenate synthetase. [] This enzyme plays a crucial role in the biosynthesis of pantothenic acid (vitamin B5), which is essential for the survival and growth of Mycobacterium tuberculosis. By inhibiting pantothenate synthetase, these compounds can potentially disrupt the bacteria's metabolism and hinder its growth, offering a potential therapeutic strategy against tuberculosis.
Q2: Beyond its potential in treating tuberculosis, are there other applications for this compound derivatives?
A2: Interestingly, a specific derivative within this chemical class, N-(2-amino-5-fluoro-2-methylpentyl)-8-[(2,6-difluorobenzyl)oxy]-2-methylimidazo[1,2-a]pyridine-3-carboxamide, has been investigated for its potential in treating cardiovascular diseases. [] While the specific mechanisms of action for this application are not detailed in the available research, it highlights the potential versatility of this chemical scaffold for targeting diverse therapeutic areas. Further research is needed to fully understand the scope of its applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![2-[(2-bromophenyl)methylidene]propanedinitrile](/img/structure/B1293771.png)




